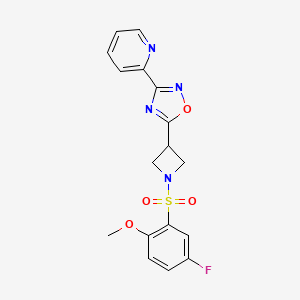

5-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

Description

The compound 5-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-2-yl group and at position 5 with a sulfonylated azetidine moiety. The sulfonyl group is attached to a 5-fluoro-2-methoxyphenyl ring, which introduces steric and electronic complexity. This structure is hypothesized to influence biological activity, particularly in antiviral or enzyme-targeting applications, based on the prevalence of 1,2,4-oxadiazoles in medicinal chemistry .

Key structural attributes:

Properties

IUPAC Name |

5-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]-3-pyridin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O4S/c1-25-14-6-5-12(18)8-15(14)27(23,24)22-9-11(10-22)17-20-16(21-26-17)13-4-2-3-7-19-13/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMDJXHCTJOKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry, particularly in the context of drug discovery and development.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 389.42 g/mol. The structure features a sulfonyl group, a fluoro-substituted methoxyphenyl group, and an oxadiazole ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases where these pathways are disrupted.

- Receptor Modulation : Binding to specific receptors can alter signaling pathways, affecting cellular responses.

- Protein Interactions : Disruption of protein-protein interactions may also play a role in its biological effects.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

- Inhibition of HDAC : Certain oxadiazole derivatives have been shown to inhibit histone deacetylase (HDAC) activity effectively. Compounds with structural similarities to our target compound demonstrated IC50 values as low as 8.2 nM against HDAC-1 .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 8.2 | HDAC-1 |

| Compound B | 10.5 | HDAC-1 |

| Compound C | 12.1 | HDAC-1 |

These findings suggest that the oxadiazole framework can be optimized for enhanced anticancer activity.

Antimicrobial Activity

Compounds containing the oxadiazole ring have also been studied for their antimicrobial properties. For example:

- A study highlighted the effectiveness of certain oxadiazole derivatives against Mycobacterium bovis, indicating potential applications in treating tuberculosis .

Case Studies

-

Study on Anticancer Activity :

A recent study synthesized various oxadiazole derivatives and tested their potency against cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The most potent compounds exhibited growth inhibition percentages exceeding 90% at concentrations as low as . -

Antimicrobial Research :

Research conducted by Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives combined with thiazole and pyridine rings. The study identified two compounds that showed significant inhibition against Mycobacterium bovis .

Scientific Research Applications

Medicinal Chemistry and Anti-Cancer Research

Recent studies have highlighted the potential of oxadiazole derivatives as promising candidates in cancer therapy. The compound has been investigated for its ability to act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating cellular differentiation, development, and metabolism.

Case Study: Antitumor Activity

A study demonstrated that modifications to oxadiazole compounds can enhance their antitumor potency. Specifically, derivatives similar to the compound of interest showed significant activity against various cancer cell lines, including kidney carcinoma (A-498) and prostate carcinoma (DU 145) . The research indicated that structural modifications at specific positions on the oxadiazole ring could lead to increased selectivity and potency against tumor cells while sparing normal cells.

Beyond oncology, compounds containing the oxadiazole structure have been explored for their potential in treating inflammatory diseases and metabolic disorders due to their ability to modulate PPAR activity. This suggests a broader therapeutic scope for 5-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole beyond just cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Oxadiazoles

The following compounds share the 1,2,4-oxadiazole scaffold but differ in substituents, enabling comparative analysis of structure-property relationships:

Key Observations from Comparative Analysis

Substituent Effects on Physicochemical Properties

- Melting Points: Simpler aryl groups (e.g., phenyl in Compound 10) result in lower melting points (~128–130°C), while electron-withdrawing substituents (e.g., 3-cyanophenyl in Compound 2) increase melting points (~148–149°C) due to enhanced crystallinity .

- Fluorinated Moieties: The target compound’s 5-fluoro-2-methoxyphenyl group may enhance metabolic stability compared to non-fluorinated analogues (e.g., Compound 10) .

Q & A

Basic: What are the optimal synthetic routes for 5-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions:

Azetidine Ring Formation : React 5-fluoro-2-methoxybenzenesulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form the sulfonylated azetidine intermediate .

Oxadiazole Formation : Use amidoxime precursors derived from pyridine-2-carboxylic acid. Cyclization is achieved via coupling with activated acyl derivatives (e.g., using phosphorus oxychloride or thionyl chloride) under reflux in anhydrous dichloromethane or DMF .

Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%). Yield optimization requires strict control of stoichiometry, temperature (60–80°C), and reaction time (6–12 hours).

Basic: How can spectroscopic techniques confirm the structural integrity of the compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridyl protons), δ 3.8–4.2 ppm (azetidine CH₂ groups), and δ 6.7–7.3 ppm (fluoro-methoxyphenyl aromatic protons) confirm substituent positions .

- ¹³C NMR : Signals near 160–165 ppm indicate the oxadiazole ring carbons.

- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 445.1) and fragmentation patterns consistent with the sulfonyl and oxadiazole groups .

Advanced: What strategies resolve low yields during the oxadiazole ring cyclization step?

Answer:

Low yields often stem from competing side reactions (e.g., hydrolysis or incomplete activation). Mitigation strategies include:

- Activating Agents : Replace thionyl chloride with N,N-dicyclohexylcarbodiimide (DCC) to stabilize reactive intermediates .

- Solvent Optimization : Use anhydrous DMF or dichloromethane to minimize moisture interference .

- Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) to accelerate cyclization .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 6 hours) and improve yields by 15–20% .

Advanced: What in vitro assays evaluate the compound’s bioactivity, particularly in apoptosis induction?

Answer:

- Caspase-3/7 Activation Assay : Measure fluorescence intensity of caspase substrates (e.g., Ac-DEVD-AMC) in cancer cell lines (e.g., T47D breast cancer) after 24–48 hours of treatment .

- Cell Cycle Analysis : Flow cytometry with propidium iodide staining detects G1-phase arrest, a hallmark of apoptosis induction .

- Kinase Inhibition Screening : Use ATP-binding assays (e.g., ADP-Glo™) against kinase panels (e.g., IGF-1R, EGFR) to identify potential targets .

Advanced: How does the sulfonylazetidine moiety influence pharmacokinetic properties, and what modifications enhance bioavailability?

Answer:

- Pharmacokinetic Impact :

- The sulfonyl group increases metabolic stability but may reduce solubility.

- The azetidine ring’s rigidity improves target binding affinity but can limit membrane permeability .

- Bioavailability Enhancements :

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) on the pyridyl nitrogen to improve solubility .

- Fluorine Substitution : Replace the 5-fluoro group with trifluoromethyl to enhance lipophilicity and blood-brain barrier penetration .

Advanced: What computational methods predict target interactions, and how do they correlate with experimental data?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with proteins like TIP47 (IGF II receptor binding protein). Key binding residues (e.g., Arg⁵⁶, Asp¹²⁰) are validated via mutagenesis studies .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates strong correlation with experimental IC₅₀ values .

- QSAR Models : Train models on oxadiazole derivatives to predict activity cliffs and optimize substituent patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.